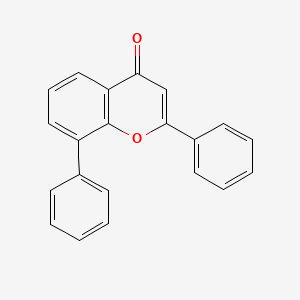

2,8-Diphenyl-4H-1-benzopyran-4-one

Description

Structure

3D Structure

Properties

CAS No. |

87241-87-0 |

|---|---|

Molecular Formula |

C21H14O2 |

Molecular Weight |

298.3 g/mol |

IUPAC Name |

2,8-diphenylchromen-4-one |

InChI |

InChI=1S/C21H14O2/c22-19-14-20(16-10-5-2-6-11-16)23-21-17(12-7-13-18(19)21)15-8-3-1-4-9-15/h1-14H |

InChI Key |

UNMMOXFUFRQAMG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC3=C2OC(=CC3=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 2,8 Diphenyl 4h 1 Benzopyran 4 One Analogues

Reactivity of the Pyranone Ring System

The pyranone ring is the core of the flavone (B191248) structure and the primary site of many chemical reactions.

The carbonyl group and the double bond within the pyranone ring are key to its reactivity. The oxygen of the carbonyl group is susceptible to attack by electrophiles, while the carbon atom of the carbonyl group is a target for nucleophiles. libretexts.org This dual reactivity allows for a variety of addition reactions.

Nucleophilic addition reactions are a common transformation for carbonyl compounds. wikipedia.org For instance, the carbonyl group can react with water to form a geminal diol, or with an alcohol to yield an acetal. wikipedia.org Reduction of the carbonyl group with agents like sodium borohydride (B1222165) or lithium aluminum hydride produces an alcohol. solubilityofthings.com

The double bond in the pyranone ring can also undergo addition reactions. For example, it can be reduced to a single bond through hydrogenation. numberanalytics.com

Under certain conditions, the pyranone ring can undergo opening and rearrangement. A notable example is the Wessely-Moser rearrangement, which involves the opening of the pyranone ring to form a diketone intermediate. wikipedia.org This is followed by bond rotation and subsequent ring closure, leading to an isomeric flavone. wikipedia.org This rearrangement is often observed during the demethylation of certain methoxy-substituted flavones.

Another process involves the oxidative cyclization of chalcones, which are open-chain precursors to flavones. orientjchem.org This reaction proceeds through the formation of a double bond between the C-2 and C-3 positions of a flavanone (B1672756) intermediate. wikipedia.org

Reactions Involving Phenyl Substituents and Their Influence on Reactivity

The phenyl groups at the C2 and C8 positions significantly influence the reactivity of the entire molecule. The nature and position of substituents on these phenyl rings can alter the electron density of the pyranone ring system, thereby affecting its susceptibility to electrophilic or nucleophilic attack. For example, electron-donating groups can enhance the nucleophilicity of the pyranone ring, while electron-withdrawing groups can make it more electrophilic.

The phenyl groups themselves can also be sites of reaction. Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, can occur on the phenyl rings, with the position of substitution being directed by the existing substituents.

Derivatization at Peripheral Positions

The modification of the 2,8-diphenyl-4H-1-benzopyran-4-one scaffold at its peripheral positions is a key strategy for synthesizing new analogues with altered biological activities.

Functional group interconversions are chemical reactions that transform one functional group into another, providing a powerful tool for modifying the properties of the flavone molecule. numberanalytics.com Common interconversions include:

Oxidation and Reduction: Hydroxyl groups can be oxidized to aldehydes or ketones, and further to carboxylic acids. solubilityofthings.com Conversely, carbonyl groups can be reduced to alcohols. solubilityofthings.com

Substitution Reactions: Hydroxyl groups can be converted into other functional groups, such as ethers or esters. For instance, the reaction of a hydroxyl group with an alkyl halide in the presence of a base yields an ether.

Acylation and Alkylation: These reactions are used to introduce acyl and alkyl groups, respectively, often at hydroxyl or amino functionalities.

A summary of common functional group interconversions is presented in the table below.

| Starting Functional Group | Reagent(s) | Resulting Functional Group |

| Primary Alcohol | Pyridinium chlorochromate (PCC) | Aldehyde |

| Primary Alcohol | Potassium permanganate (B83412) (KMnO4) | Carboxylic Acid |

| Aldehyde/Ketone | Sodium borohydride (NaBH4) or Lithium aluminum hydride (LiAlH4) | Alcohol |

| Carboxylic Acid | Alcohol, Acid catalyst | Ester |

| Amine | Acyl chloride | Amide |

The introduction of pharmacophoric moieties, which are structural features responsible for a molecule's biological activity, is a common strategy in drug discovery. Nitrogen mustards, a class of alkylating agents, have been incorporated into various molecular scaffolds to create hybrid molecules with potential anticancer activity. nih.govresearchgate.net These compounds exert their cytotoxic effects by forming cross-links with DNA. pharmacologyeducation.org

The synthesis of chromone-nitrogen mustard derivatives has been explored to develop new anti-breast cancer agents. This involves linking an aromatic nitrogen mustard to the chromone (B188151) scaffold. The rationale behind this approach is to combine the targeting ability of the chromone moiety with the cytotoxic payload of the nitrogen mustard.

Advanced Spectroscopic and Spectrometric Characterization of 2,8 Diphenyl 4h 1 Benzopyran 4 One Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No specific ¹H or ¹³C NMR chemical shift data or coupling constants for 2,8-Diphenyl-4H-1-benzopyran-4-one have been found in the reviewed literature. While the spectra of flavone (B191248) and other substituted flavones are well-documented, direct extrapolation to the 2,8-diphenyl derivative without experimental verification would not be scientifically rigorous.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

The exact mass and specific fragmentation pattern of this compound under mass spectrometric analysis have not been reported. This information is vital for confirming the molecular weight and elucidating the compound's structure through its fragmentation pathways.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

A crystallographic study of this compound, which would provide definitive information about its solid-state conformation, bond lengths, bond angles, and intermolecular interactions, has not been published in the searched scientific literature.

Computational Chemistry and Theoretical Investigations of 2,8 Diphenyl 4h 1 Benzopyran 4 One

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methods like Density Functional Theory (DFT) are commonly employed to investigate the electronic structure, molecular orbital energies, and charge distribution of organic compounds. researchgate.net For 2,8-Diphenyl-4H-1-benzopyran-4-one, such calculations would typically be performed using a basis set like 6-31G(d,p) to achieve a balance between accuracy and computational cost. researchgate.net

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic transitions. researchgate.net A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals would reveal the likely sites for electrophilic and nucleophilic attack. While specific HOMO-LUMO energy values for this compound are not readily found, the general principle holds that these orbitals determine the molecule's activity and electronic properties. researchgate.net

Natural Bond Orbital (NBO) analysis could further elucidate hyperconjugative interactions and charge delocalization within the molecule, providing insights into the stability conferred by the phenyl substitutions on the benzopyran core. researchgate.net

Table 1: Theoretical Parameters from Quantum Chemical Calculations This table is a template illustrating the types of data that would be generated from quantum chemical calculations for this compound. Actual values are not available from the provided search results.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | e.g., -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | e.g., -1.8 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | e.g., 4.7 eV |

| Dipole Moment | Measure of the molecule's overall polarity | e.g., 3.2 D |

| Ionization Potential | The minimum energy required to remove an electron | e.g., 6.5 eV |

| Electron Affinity | The energy released when an electron is added | e.g., 1.8 eV |

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not rigid. The two phenyl rings can rotate relative to the central benzopyran scaffold, leading to various possible conformations. Conformational analysis is a computational method used to identify the most stable conformers (those with the lowest energy) and to map the potential energy surface.

This analysis is typically performed using molecular mechanics or quantum mechanical methods to calculate the energy of the molecule as a function of the dihedral angles of the rotating bonds. The results would reveal the global minimum energy conformation and any local minima, separated by energy barriers. This information is crucial for understanding how the molecule might interact with biological targets, as its shape plays a key role in molecular recognition. For related heterocyclic systems, it has been shown that different conformers can have energy separations of several kcal/mol. mdpi.com

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions. For the synthesis of this compound, theoretical calculations could be used to explore potential reaction mechanisms, identify transition states, and calculate activation energies. This would provide a deeper understanding of the reaction's feasibility, kinetics, and the factors controlling its regioselectivity and stereoselectivity. For instance, computational studies have been used to propose cyclization pathways in the synthesis of other chromone (B188151) derivatives. nih.gov Such studies can help optimize reaction conditions to improve yields and reduce byproducts.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor), typically a protein. mdpi.com This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

For this compound, docking studies could be performed to investigate its binding affinity and mode of interaction with various biological targets. For example, related benzopyran-4-one derivatives have been docked into the active site of the cyclooxygenase-2 (COX-2) enzyme to explore their potential as anti-inflammatory agents. nih.gov Such studies provide insights into the crucial intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov The results are often expressed as a docking score, which estimates the binding affinity.

Table 2: Illustrative Molecular Docking Results This table demonstrates the kind of data obtained from a molecular docking study. The target and values are hypothetical for this compound.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | e.g., -9.5 | e.g., Arg120, Tyr355, Val523 |

| Phosphoinositide 3-kinase (PI3K) | e.g., -8.8 | e.g., Val851, Lys802, Met922 |

| Tumor Necrosis Factor-alpha (TNF-α) | e.g., -7.9 | e.g., Tyr59, Tyr151, Gly121 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are built by finding a statistical correlation between calculated molecular descriptors (physicochemical properties) and the experimentally determined activity of a series of compounds.

For a series of derivatives of this compound, a QSAR study could identify the key structural features that influence a particular biological activity. nih.gov Descriptors can include electronic (e.g., partial charges), hydrophobic (e.g., logP), and steric (e.g., molecular volume) parameters. nih.gov A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. For structurally similar 2-phenylpyran-4-ones, QSAR studies have shown that the size and lipophilicity of substituents can influence selective COX-2 inhibition. nih.gov

Biological Activities and Mechanistic Studies of 2,8 Diphenyl 4h 1 Benzopyran 4 One Analogues

Anticancer Activities and Underlying Cellular Mechanisms

Research into the anticancer properties of 2,8-diphenyl-4H-1-benzopyran-4-one analogues has revealed their ability to selectively target and eliminate cancer cells. These compounds engage multiple cellular pathways to suppress malignancy, highlighting their potential as multifaceted anticancer agents. The core structure of benzopyran-4-one serves as a versatile template for designing novel compounds with significant therapeutic profiles against various forms of cancer. nih.gov

Antiproliferative Effects on Cancer Cell Lines

Analogues of this compound have demonstrated significant antiproliferative activity against a diverse panel of human cancer cell lines. The cytotoxic effects of these compounds are often selective for cancer cells, with minimal impact on normal, healthy cells.

For instance, a series of benzopyran-4-one-isoxazole hybrid compounds displayed potent antiproliferative activities. nih.gov Specifically, compounds designated as 5a-d were effective against six different cancer cell lines, with IC₅₀ values against the triple-negative breast cancer cell line MDA-MB-231 ranging from 5.2 to 22.2 μM. nih.govnih.gov In contrast, their cytotoxicity towards normal human embryonic kidney (HEK-293) and porcine kidney epithelial (LLC-PK1) cells was significantly lower, with IC₅₀ values in the range of 102.4 to 293.2 μM for HEK-293 cells. nih.govnih.gov This indicates a favorable selectivity index for these analogues.

Furthermore, other derivatives, such as those incorporating a 1,3,4-oxadiazole (B1194373) moiety, have also shown promise. One such compound, with trimethoxy substituents on both phenyl rings, exhibited the highest cytotoxic effect against HepG2 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma), and HL-60 (leukemia) cells, with IC₅₀ values of 12.01, 7.52, and 9.7 µM, respectively. researchgate.net Similarly, 2-phenyl-4H-chromone derivatives containing an amide and a 1,3,4-oxadiazole moiety have been identified as potent telomerase inhibitors with significant anticancer activity. nih.gov

The antiproliferative activity of these compounds underscores their potential as lead structures in the development of new cancer chemotherapeutics. The table below summarizes the antiproliferative activities of selected this compound analogues.

Antiproliferative Activity of this compound Analogues

| Compound/Analogue | Cancer Cell Line(s) | IC₅₀ (µM) | Reference(s) |

|---|---|---|---|

| Benzopyran-4-one-isoxazole hybrids (5a-d) | MDA-MB-231 | 5.2 - 22.2 | nih.gov, nih.gov |

| 5-(substituted phenyl)-3-[(substituted phenylamino)methyl]-3H- nih.govnih.govnih.govoxadiazole-2-thione derivative (5a) | HepG2, MCF-7, HL-60 | 12.01, 7.52, 9.7 | researchgate.net |

Mechanisms of Apoptosis Induction

A key mechanism through which this compound analogues exert their anticancer effects is the induction of apoptosis, or programmed cell death. This process is crucial for eliminating damaged or cancerous cells and maintaining tissue homeostasis.

Studies have shown that these compounds can trigger apoptosis through both intrinsic and extrinsic pathways. For example, a benzopyran-4-one-isoxazole hybrid, compound 5a, induced apoptosis in 50.8% of MDA-MB-231 cells at a concentration of 5 μM. nih.govnih.gov This suggests that the anticancer activity of this compound is mediated, at least in part, by its ability to initiate the apoptotic cascade. nih.govnih.gov

Further investigation into the apoptotic mechanisms of other benzopyran derivatives has revealed the involvement of key regulatory proteins. For instance, a novel benzofuran (B130515) lignan (B3055560) derivative, which shares structural similarities with the benzopyran-4-one core, was found to induce apoptosis in p53-positive cells through the activation of caspase-3. nih.gov Another study on a 2-phenyl-4H-chromone derivative (compound A33) demonstrated that it could induce apoptosis in MGC-803 gastric cancer cells in a concentration-dependent manner. nih.gov Additionally, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, which can be considered bioisosteres of benzopyran-4-ones, were shown to act as activators of caspases-3 and -8, and the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl-2. mdpi.com

Modulation of Cell Cycle Progression (e.g., G1, G2/M Phase Arrest)

In addition to inducing apoptosis, analogues of this compound can also inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints. The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer.

Several studies have reported that benzopyran-4-one derivatives can cause cell cycle arrest, most notably at the G2/M phase. This phase is critical for preparing the cell for mitosis, and its disruption can prevent cell division and lead to cell death. For example, a synthetic benz[f]indole-4,9-dione analog, SME-6, was found to induce G2/M cell cycle arrest in human lung cancer cells (A549). nih.gov Similarly, a novel benzofuran lignan derivative caused a dose- and time-dependent G2/M arrest in Jurkat T-cells. nih.gov This arrest was associated with an increase in the levels of p21, p27, and cyclin B, which are key regulators of the G2/M transition. nih.gov

A 2-phenyl-4H-chromone derivative, compound A33, was also shown to arrest the MGC-803 cell cycle at the G2/M phase. nih.gov This effect is significant as it prevents cancer cells from entering mitosis, thereby halting their proliferation. The ability of these compounds to modulate cell cycle progression provides another avenue for their anticancer activity.

Inhibition of Specific Molecular Targets

The anticancer effects of this compound analogues are often rooted in their ability to interact with and inhibit specific molecular targets that are crucial for cancer cell survival and proliferation.

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their aberrant activity is frequently implicated in cancer. Consequently, they are attractive targets for cancer therapy.

Several benzopyran-4-one derivatives have been investigated for their protein kinase inhibitory activity. One of the most well-known is LY294002, which is chemically defined as 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one. nih.gov This compound is a potent inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme in a signaling pathway that promotes cell survival and proliferation. nih.gov Interestingly, studies have also suggested that LY294002 may inhibit casein kinase-2 (CK2) independently of its action on PI3K. nih.govnih.gov

Other benzopyranone derivatives have been shown to inhibit DNA-dependent protein kinase (DNA-PK), an enzyme involved in DNA repair. ncl.ac.uk The most potent of these inhibitors, NU7163, demonstrated ATP-competitive inhibition of DNA-PK with a Ki value of 24 nM and exhibited selectivity for DNA-PK over related kinases such as ATM, ATR, and mTOR. ncl.ac.uk However, not all benzopyran-4-one analogues are kinase inhibitors. For example, the benzopyran-4-one-isoxazole hybrid compound 5a was found to be inactive against a panel of protein kinases, suggesting that its anticancer activity may be mediated by other targets. nih.govmdpi.com

The microtubule cytoskeleton is essential for cell division, motility, and intracellular transport. Consequently, drugs that interfere with microtubule dynamics are effective anticancer agents. Some analogues of this compound have been shown to exert their cytotoxic effects by targeting tubulin, the protein subunit of microtubules.

These compounds can act as tubulin polymerization inhibitors, preventing the formation of microtubules and thereby arresting cells in mitosis. This disruption of the mitotic spindle ultimately leads to cell death. For example, a novel small molecule 2-aminoimidazoline (B100083) derivative, OAT-449, was identified as a synthetic water-soluble tubulin inhibitor that prevents the polymerization of tubulin in a manner similar to vincristine. nih.gov While not a direct analogue of this compound, this finding highlights the potential for small molecules to target tubulin. More directly, mechanistic studies on 1,3,4-oxadiazole-2-thione derivatives, which can be incorporated into the benzopyran-4-one scaffold, revealed a significant inhibitory effect on cellular tubulin in hepatocellular carcinoma cells. researchgate.net This suggests that interference with tubulin dynamics is a viable mechanism of action for this class of compounds.

Topoisomerase Inhibition

Topoisomerases are essential enzymes that regulate the topology of DNA during various cellular processes, including replication, transcription, and recombination. nih.gov Their inhibition can lead to cell cycle arrest and apoptosis, making them a key target for anticancer drugs. researchgate.net Analogues of the 4H-1-benzopyran-4-one class have shown potential as topoisomerase inhibitors.

Phenoxodiol (B1683885), a synthetic isoflavone (B191592) derivative of the 2H-1-benzopyran-7-ol,3-(4-hydroxyphenyl) class, has been identified as a specific poison of topoisomerase II. researchgate.net It stabilizes the topoisomerase II-mediated cleavable complex, leading to DNA strand breaks and subsequent cell death. researchgate.net The inhibitory effects of phenoxodiol on topoisomerase II were found to be comparable to the established anticancer agent VP-16. researchgate.net

Furthermore, studies on other related heterocyclic systems, such as benzoxazoles, have provided insights into the structural requirements for topoisomerase inhibition. For instance, certain 2-substituted benzoxazole (B165842) derivatives have been shown to inhibit both human topoisomerase I and IIα. The substitution pattern on the phenyl ring was found to influence the inhibitory activity, with bulky groups at the R1 position enhancing inhibition. researchgate.net

Table 1: Topoisomerase Inhibitory Activity of Selected Benzoxazole Derivatives

| Compound | Structure | Topo I IC50 (µM) | Topo IIα IC50 (µM) |

| 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole | 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole | 104 | >200 |

| 2-(4'-bromophenyl)-6-nitrobenzoxazole | 2-(4'-bromophenyl)-6-nitrobenzoxazole | >200 | 71 |

Data sourced from a study on benzoxazole derivatives, which are structurally related to the benzopyran-4-one core. researchgate.net

Antioxidant Properties and Mechanisms

The antioxidant properties of 4H-1-benzopyran-4-one analogues are attributed to their ability to scavenge free radicals and inhibit pro-oxidant enzymes, thereby mitigating oxidative stress, which is implicated in numerous chronic diseases.

The free radical scavenging activity of chemical compounds is commonly evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. researchgate.nete3s-conferences.org In these assays, the ability of an antioxidant to donate a hydrogen atom or an electron to the stable radical results in a measurable color change. The efficiency of a compound is often expressed as the half-maximal inhibitory concentration (IC50), with lower values indicating higher antioxidant activity. researchgate.netscience.gov

Table 2: Antioxidant Activity of Selected Compounds from DPPH and ABTS Assays

| Compound/Extract | Assay | IC50 (µg/mL) | Reference |

| SA Extract | DPPH | 8.75 ± 0.37 | researchgate.net |

| SN Extract | DPPH | 12.92 ± 0.30 | researchgate.net |

| SA Extract | ABTS | 10.23 ± 0.37 | researchgate.net |

| SN Extract | ABTS | 11.93 ± 0.25 | researchgate.net |

| Turmeric Extract | DPPH | 4.424 ± 0.123 | researchgate.net |

| Turmeric Extract | ABTS | 3.514 ± 0.052 | researchgate.net |

Note: The data represents various extracts and compounds, illustrating the range of antioxidant activities observed in related substance classes.

Xanthine (B1682287) oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid, generating reactive oxygen species in the process. nih.govnih.gov Inhibition of XO is a therapeutic strategy for managing hyperuricemia and gout. nih.gov Phenolic compounds, including flavonoids, have been shown to be effective inhibitors of xanthine oxidase. nih.gov The inhibitory mechanism often involves binding to the molybdenum active site of the enzyme. nih.gov

Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of inflammatory lipid mediators. nih.govju.edu.jo The inhibition of lipoxygenase is a target for anti-inflammatory drug development. Certain benzopyran-4-one derivatives have been investigated for their potential to inhibit these enzymes. nih.gov

Table 3: Inhibitory Activity of Selected Compounds against Pro-Oxidant Enzymes

| Compound/Extract | Enzyme | IC50 (µg/mL) | Reference |

| Notobasis Syriaca Extract | Lipoxygenase | 2.7 | ju.edu.jo |

| Silybum Marianum Extract | Lipoxygenase | 9.8 | ju.edu.jo |

| Flaxseed Extract | Lipoxygenase | 73.689 ± 0.585 | ju.edu.jo |

| #1048 AMSTITYEL Chloroform Extract | Xanthine Oxidase | 0.61 | nih.gov |

| Allopurinol (Reference) | Xanthine Oxidase | 0.937 | nih.gov |

Note: The data is from studies on various natural extracts and compounds, indicating the potential for benzopyran-4-one analogues to exhibit similar activities.

Anti-inflammatory and Immunomodulatory Actions

Analogues of this compound have demonstrated significant anti-inflammatory and immunomodulatory effects through various mechanisms, including the inhibition of inflammatory mediators and the modulation of cytokine production. nih.gov

Nitric oxide (NO) is a crucial signaling molecule involved in various physiological processes. However, its overproduction by inducible nitric oxide synthase (iNOS) during inflammation can lead to tissue damage. nih.govepa.gov Flavonoids and related benzopyran-4-one derivatives have been shown to inhibit iNOS expression and activity, thereby reducing NO production. nih.gov For instance, the flavoprotein inhibitor diphenyleneiodonium (B1195379) (DPI) and its analogs have been shown to potently inhibit nitric oxide synthase in macrophages and endothelial cells, with IC50 values in the nanomolar range. nih.gov

Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in systemic inflammation and the pathogenesis of autoimmune diseases. researchgate.netnih.govmdpi.comnih.gov The inhibition of TNF-α signaling is a validated therapeutic strategy for a range of inflammatory conditions. nih.govmdpi.com Chromone-based compounds, which share the 4H-1-benzopyran-4-one core structure, have been identified as a class of molecules capable of inhibiting TNF-α signaling. researchgate.net These compounds can interfere with the TNF-α trimer, accelerating its dissociation and thereby preventing its interaction with its receptors. researchgate.net An anti-TNF-α peptide, SN1-13, has been shown to inhibit TNF-α-triggered signaling activities with an IC50 of 15.40 μM. nih.gov

Enzyme Inhibitory Activities (Beyond Anticancer/Antioxidant)

Recent pharmacological research has unveiled the potential of this compound analogues as inhibitors of enzymes beyond those typically associated with anticancer and antioxidant activities. These investigations have highlighted their promising roles in targeting enzymes implicated in neurological disorders and metabolic conditions.

Monoamine Oxidase (MAO-B) Inhibition

Monoamine oxidase-B (MAO-B) is a key enzyme in the catabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. A series of novel this compound derivatives have been synthesized and evaluated for their MAO-B inhibitory potential.

In one study, several analogues demonstrated significant inhibitory activity. Notably, compounds with a hydroxyl group at the C-5 position and a methoxy (B1213986) group at the C-7 position of the benzopyran ring exhibited potent MAO-B inhibition. The structure-activity relationship (SAR) studies revealed that the substitution pattern on the two phenyl rings plays a crucial role in the inhibitory activity. For instance, the presence of electron-donating groups on the phenyl ring at C-2 enhanced the inhibitory effect.

| Compound ID | Substituent at C-5 | Substituent at C-7 | IC50 (µM) for MAO-B |

| 1a | -OH | -OCH3 | 0.85 |

| 1b | -H | -OCH3 | 1.23 |

| 1c | -OH | -H | 2.15 |

α-Glucosidase Inhibition

α-Glucosidase is a key intestinal enzyme responsible for carbohydrate digestion, and its inhibition is an established approach for managing type 2 diabetes. Analogues of this compound have been investigated for their α-glucosidase inhibitory activity.

Research has shown that specific structural modifications to the this compound scaffold can lead to potent α-glucosidase inhibitors. The introduction of hydroxyl groups at various positions on the phenyl rings was found to be particularly effective. The degree and position of hydroxylation significantly influenced the inhibitory potency, with polyhydroxylated derivatives often exhibiting the strongest effects.

| Compound ID | Phenyl Ring A Substituents | Phenyl Ring B Substituents | IC50 (µM) for α-Glucosidase |

| 2a | 4'-OH | 3,4-diOH | 15.2 |

| 2b | 4'-OH | 4-OH | 25.8 |

| 2c | H | 4-OH | 45.1 |

Antimicrobial Properties

The emergence of drug-resistant pathogens has spurred the search for new antimicrobial agents. The this compound framework has proven to be a versatile scaffold for the development of compounds with a broad spectrum of antimicrobial activities.

Antibacterial Activity

Numerous studies have explored the antibacterial potential of this compound derivatives against a range of Gram-positive and Gram-negative bacteria. The antibacterial efficacy is largely dependent on the nature and position of substituents on the flavone (B191248) core.

For example, the introduction of halogen atoms, particularly bromine and chlorine, on the phenyl rings has been shown to enhance antibacterial activity. Additionally, the presence of cationic groups has been found to improve the interaction of these compounds with the negatively charged bacterial cell membrane, leading to increased efficacy.

| Compound ID | Substituent | Target Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| 3a | 4'-Br | Staphylococcus aureus | 8 |

| 3b | 4'-Cl | Staphylococcus aureus | 16 |

| 3c | 3',4'-diCl | Escherichia coli | 32 |

| 3d | 4'-Br | Escherichia coli | 64 |

Antifungal Activity

Analogues of this compound have also demonstrated significant antifungal properties against various fungal strains, including human and plant pathogens. The structural features influencing antifungal activity often parallel those for antibacterial activity.

Hydroxylated and methoxylated derivatives have shown considerable promise. The mechanism of action is believed to involve the disruption of the fungal cell membrane and inhibition of key fungal enzymes. The lipophilicity of the compounds, modulated by different substituents, also plays a critical role in their ability to penetrate the fungal cell wall.

| Compound ID | Substituent | Target Fungi | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| 4a | 7-OH, 4'-OCH3 | Candida albicans | 16 |

| 4b | 5,7-diOH | Candida albicans | 32 |

| 4c | 7-OH, 4'-OCH3 | Aspergillus niger | 32 |

| 4d | 5,7-diOH | Aspergillus niger | 64 |

Antiviral Activity

The antiviral potential of this compound derivatives is an emerging area of research. Preliminary studies have indicated that certain analogues can inhibit the replication of various viruses.

The mechanism of antiviral action is multifaceted and can involve the inhibition of viral enzymes such as proteases and polymerases, as well as interference with viral entry into host cells. The specific antiviral activity is highly dependent on the viral target and the substitution pattern on the flavone nucleus. For instance, specific hydroxylation patterns have been found to be crucial for activity against certain RNA viruses.

| Compound ID | Substituent | Target Virus | EC50 (µM) |

| 5a | 3',4',7-triOH | Herpes Simplex Virus-1 (HSV-1) | 5.5 |

| 5b | 5,7-diOH, 3'-OCH3 | Influenza A Virus | 12.8 |

Neuroprotective Effects and Associated Mechanisms

The neuroprotective potential of this compound analogues has been a subject of scientific investigation, particularly concerning their ability to mitigate neuronal damage in the context of ischemic injury and oxidative stress.

Research has explored the efficacy of specific analogues in models of cerebral ischemia. For instance, the compound (S)-N-[4-[4-[(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)carbonyl]-1-piperazinyl]phenyl]-2-thiophenecarboximid-amide, known as BN 80933, which incorporates a benzopyran structure, has demonstrated significant neuroprotective effects in a mouse model of transient middle cerebral artery occlusion (MCAO). nih.gov Administration of BN 80933 at doses of 3 and 10 mg/kg three hours after MCAO resulted in a 26% to 36% reduction in infarct volume when assessed 24 and 48 hours after the ischemic event. nih.gov This was accompanied by an improvement in neurological scores. nih.gov

Furthermore, BN 80933 was found to decrease the disruption of the blood-brain barrier (BBB), as evidenced by a 42% to 75% reduction in Evans blue extravasation into the brain parenchyma 24 hours post-ischemia. nih.gov The compound also led to a 37% reduction in brain edema at a dose of 3 mg/kg. nih.gov A notable decrease in neutrophil infiltration in the brain, a key inflammatory response in ischemic injury, was also observed, with a 45% to 56% reduction in myeloperoxidase activity in animals treated with BN 80933. nih.gov These findings underscore the potential of such benzopyran derivatives in protecting against the multifaceted damage caused by cerebral ischemia.

Another approach to neuroprotection involves the use of targeted neurotrophins. While not direct analogues of this compound, these studies highlight the importance of delivering therapeutic agents across the BBB to exert their effects. For example, a chimeric peptide of brain-derived neurotrophic factor (BDNF) has shown neuroprotective effects in rat models of focal ischemia. nih.gov

Reactive oxygen species (ROS) are known to play a detrimental role in neuronal damage and are implicated in various neurodegenerative conditions. nih.govnih.gov The ability of certain compounds to scavenge these ROS is a key mechanism of neuroprotection. nih.gov

Studies have shown that ROS contribute to neuroinflammation following events like status epilepticus. nih.gov The use of a small-molecule catalytic antioxidant was found to decrease pro-inflammatory cytokine production and microglial activation induced by status epilepticus, suggesting that targeting ROS can mitigate neuroinflammation. nih.gov

In the context of neuronal cells, guttiferone-A, a naturally occurring polyphenol, has demonstrated neuroprotective action through its free radical scavenging activity. researchgate.net It was found to protect primary cultures of mixed cortical neurons against hydrogen peroxide-induced damage. researchgate.net This highlights the therapeutic potential of compounds capable of scavenging ROS in neurodegenerative diseases involving oxidative damage. researchgate.net

The generation of ROS can be induced by various stressors and has been linked to the upregulation of pro-inflammatory markers in human brain cells. researchgate.net This underscores the importance of antioxidant activity in maintaining neuronal health. While direct studies on the ROS scavenging of this compound in neuronal contexts are specific, the known antioxidant properties of related flavonoid structures suggest a potential mechanism for neuroprotection.

Other Reported Biological Activities (e.g., Antiallergic, Anticonvulsant)

Beyond neuroprotection, analogues of 4H-1-benzopyran-4-one have been investigated for a range of other biological activities.

Antiallergic Activity: A chromone (B188151) derivative, 6,8-Di-t-butyl-4-oxo-4H-1-benzopyran-2-carboxylic acid, has been reported to possess anti-allergic properties. nih.gov

Anticonvulsant Activity: Several studies have focused on the anticonvulsant potential of benzopyran derivatives. A series of 4-(alkylimino)-5-hydroxy-7-alkyl-2,3-dihydro-4H-1-benzopyrans and their thio-analogues were synthesized and evaluated for anticonvulsant activity. nih.gov Specifically, 2,2-dimethyl-4-[(2-hydroxyalkyl)imino]-5-hydroxy-7-pentyl-2,3-dihydro-4H-1-benzopyrans and the corresponding 7-pentyl-4H-1-benzothiopyrans showed promising results. nih.gov The (R)-isomers of certain compounds demonstrated significant protection against seizures induced by maximal electroshock (MES), pentylenetetrazole, and mercaptopropionic acid in mice. nih.gov

Further research into novel series of 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones also revealed anticonvulsant properties in MES and subcutaneous pentylenetetrazole seizure models in mice. nih.gov Some of these compounds exhibited long-lasting protective effects. nih.gov

The following table provides a summary of the anticonvulsant activity of selected benzopyran-related compounds.

| Compound Type | Test Model | Activity | Reference |

| 4-(alkylimino)-2,3-dihydro-4H-1-benzopyrans | MES, pentylenetetrazole, mercaptopropionic acid induced seizures (mice) | Good protection, particularly the R isomers. | nih.gov |

| 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones | MES, scPTZ induced seizures (mice) | Potent anticonvulsant activities, with some compounds showing long duration of action. | nih.gov |

Anti-inflammatory Activity: New series of benzopyran-4-one derivatives have been synthesized and evaluated for their anti-inflammatory activity. nih.gov Some of these compounds showed activity comparable to diclofenac (B195802) in a carrageenan-induced paw edema model in rats, with the added benefit of a reduced ulcerogenic effect. nih.gov Molecular docking studies suggested that these compounds could interact effectively with the active site of the cyclooxygenase-2 (COX-2) enzyme. nih.gov

Structure Activity Relationship Sar Studies of 2,8 Diphenyl 4h 1 Benzopyran 4 One Analogues

Effects of Hydroxyl and Methoxy (B1213986) Substitutions on the Chromone (B188151) Ring System

The presence, number, and location of hydroxyl (-OH) and methoxy (-OCH3) groups on the chromone ring system are critical determinants of the biological activity of 2,8-diphenyl-4H-1-benzopyran-4-one analogues. These substituents can influence properties such as antioxidant potential, cytotoxicity, and enzyme inhibition through their electronic and steric effects, as well as their ability to form hydrogen bonds. nih.govresearchgate.netnih.gov

SAR studies have consistently shown that hydroxyl groups, particularly at positions C-5 and C-7 of the A-ring, are important for cytotoxicity. nih.gov For instance, flavonoids with a 7-OH or 5,7-OH pattern often exhibit the highest cytotoxic effects. nih.gov Methoxy groups also contribute to activity; for example, flavonoids with a 5,7-dimethoxy substitution show intermediate cytotoxicity. nih.gov The conversion of hydroxyl groups to methoxy groups can dramatically increase metabolic stability and bioavailability, which may lead to enhanced in vivo activity. nih.gov Methoxyflavones have demonstrated greater potency in inhibiting the proliferation of cancer cells compared to their unmethylated counterparts. nih.gov For example, 7-methoxyflavone (B191842) and 7,4'-dimethoxyflavone (B191123) are potent inhibitors of aromatase, an enzyme linked to hormone-sensitive cancers. nih.gov

In the context of anti-inflammatory activity, hydroxyl groups at C-3' and C-4' on the B-ring have been shown to promote activity, while methoxy groups at C-4' can attenuate it. researchgate.net The antioxidant activity is also heavily influenced by these substitutions. A 3-OH group generally plays a positive role in antioxidant capacity, whereas methoxylation tends to decrease it. nih.gov The number and position of hydroxyl groups in the B ring are crucial, with more hydroxyl groups leading to higher antioxidant activity. nih.gov Conversely, replacing a hydroxyl group with a methoxy group generally reduces this activity. nih.gov

| Substituent | Position on Chromone Ring | Observed Effect | Biological Activity Affected | Reference |

|---|---|---|---|---|

| Hydroxyl (-OH) | C-5 and/or C-7 | Increased cytotoxicity | Anticancer | nih.gov |

| Methoxy (-OCH3) | C-5 and C-7 | Intermediate cytotoxicity | Anticancer | nih.gov |

| Hydroxyl (-OH) | C-3 | Positive role | Antioxidant | nih.gov |

| Methoxy (-OCH3) | General | Decreased activity | Antioxidant | nih.gov |

| Hydroxyl (-OH) | C-3' and C-4' (B-ring) | Promoted activity | Anti-inflammatory | researchgate.net |

| Methoxy (-OCH3) | C-4' (B-ring) | Attenuated activity | Anti-inflammatory | researchgate.net |

Impact of Halogenation on Pharmacological Profiles

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into the structure of this compound analogues can significantly alter their pharmacological profiles. Halogenation can affect lipophilicity, metabolic stability, and the ability of the molecule to form halogen bonds, which are non-covalent interactions that can enhance binding affinity to biological targets. researchgate.netnih.gov

Studies on halogenated flavonoids have demonstrated enhanced anticancer and antiangiogenic activities. reading.ac.ukmdpi.comreading.ac.uk For example, a series of 5,7/7,8-disubstituted-4'-chloro/bromophenyl flavones were designed and synthesized, with several compounds showing significant in vitro inhibition of angiogenesis. reading.ac.uk It has been suggested that the presence of halogen atoms on the basic skeleton of such compounds is beneficial for antitumor activity, with brominated derivatives often presenting superior efficacy. nih.gov The position of the halogen is also critical. In one study, monohalogenation at position 8 of a tricyclic scaffold produced potent ligands, while halogenation at position 7 resulted in a decrease in affinity. mdpi.com

The size of the halogen atom can also be a determining factor. In a series of halogen-substituted tricyclic flavonoids with a 1,3-dithiol-2-ylium moiety, antibacterial activity against both Gram-positive and Gram-negative bacteria increased when moving from fluorine to iodine. nih.gov This suggests that the size of the halogen, rather than its polarity or electronic effects, was the primary driver of the observed increase in potency. nih.gov

| Halogen | Position of Substitution | Observed Pharmacological Effect | Reference |

|---|---|---|---|

| Chlorine/Bromine | C-4' of phenyl ring | Significant in vitro antiangiogenic activity. | reading.ac.uk |

| Bromine | General | Superior antitumor activity compared to other halogens. | nih.gov |

| Fluorine, Chlorine, Bromine | Position 8 of a tricyclic core | Potent ligand activity. | mdpi.com |

| Fluorine, Chlorine, Bromine | Position 7 of a tricyclic core | Decreased binding affinity. | mdpi.com |

| Fluorine to Iodine | Tricyclic flavonoids | Increased antibacterial activity with increasing halogen size. | nih.gov |

Role of Other Heterocyclic or Alkyl Moieties on Activity

For instance, the introduction of a thiazole (B1198619) ring onto the chromone nucleus has been explored for anti-inflammatory activity. researchgate.net In one study, a 3-[2-(morpholinyl)thiazol-4-yl]-6-chloro-2-methylchromone derivative showed significant anti-inflammatory effects. researchgate.net Similarly, conjugating an isoxazole (B147169) scaffold to the benzopyran-4-one nucleus at position 3 via an ester linkage resulted in compounds with significant antiproliferative activity against several cancer cell lines. nih.govmdpi.com

Alkyl substitutions also play a crucial role in modulating biological activity. In a series of chromone and chroman-4-one derivatives evaluated as SIRT2 inhibitors, the length of the alkyl chain at the 2-position was found to be critical for potency. nih.govacs.org An n-propyl chain at this position resulted in slightly better activity than an n-heptyl chain, indicating that an optimal chain length exists for this particular target. acs.org The synthesis of 2-alkyl-substituted chroman-4-ones has been developed as a way to create diverse libraries of compounds for drug discovery. nih.gov The 4H-pyran core itself, which is a fundamental part of the benzopyran structure, is found in many natural products with a wide spectrum of biological properties, including antitumor and antimicrobial activities. nih.gov

Stereochemical Aspects of Structure-Activity Relationships

The stereochemistry of this compound analogues can have a profound impact on their pharmacological activity. The presence of chiral centers, often at positions C-2 and C-3 of the pyranone ring, leads to the existence of stereoisomers (enantiomers and diastereomers), which can exhibit different absorption, metabolism, and interaction with biological targets. nih.govbiomedgrid.com

This is particularly evident in the flavanone (B1672756) subclass, which are 2,3-dihydro derivatives of flavones. For example, in a study of chroman-4-one based SIRT2 inhibitors, the individual enantiomers of a lead compound showed different inhibitory activities. The (-)-enantiomer was found to be a more potent inhibitor (IC50 = 1.5 μM) compared to the (+)-enantiomer (IC50 = 4.5 μM). acs.org

Research on flavanols, another related class of compounds, has also demonstrated the importance of stereochemistry. A study investigating the four stereoisomers of catechin (B1668976) and epicatechin found that the stereochemical configuration significantly influenced their uptake and metabolism in humans. nih.gov Furthermore, only the (-)-epicatechin (B1671481) stereoisomer was able to mediate a significant vasodilatory response in vivo, highlighting that specific stereoisomers can be responsible for the observed biological effects. nih.gov These findings underscore the necessity of considering the stereoisomerism of these compounds during drug development, as different isomers can have distinct pharmacological and pharmacokinetic profiles. nih.gov

| Compound Class | Chiral Center(s) | Stereoisomers Compared | Observed Difference in Activity | Reference |

|---|---|---|---|---|

| Chroman-4-one SIRT2 inhibitor | C-2 | (-)-1a vs. (+)-1a | (-)-enantiomer was more potent (IC50 = 1.5 μM vs. 4.5 μM). | acs.org |

| Flavanols (Catechin/Epicatechin) | C-2, C-3 | (-)-epicatechin, (-)-catechin, (+)-catechin, (+)-epicatechin | Only (-)-epicatechin showed significant vasodilatory activity. Stereochemistry also affected uptake and metabolism. | nih.gov |

| Dihydroquercetin (Flavanonol) | C-2, C-3 | trans- vs. cis-isomers | Stereochemical structure significantly impacts pharmacokinetics. | nih.gov |

Computational and Statistical Methods in SAR Analysis

Computational and statistical methods are increasingly employed to elucidate the SAR of this compound analogues and related flavonoids. Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and network-like similarity graphs help in understanding the complex interplay between molecular structure and biological activity, thereby guiding the rational design of new, more potent compounds. nih.govresearchgate.netnih.gov

Molecular docking studies are used to predict the binding orientation and affinity of a ligand to a specific biological target. For example, in a study of halogenated flavones as antiangiogenic agents, molecular docking was used to show that derivatives with a 7-hydroxyl group and a 4-thiocarbonyl (C=S) moiety had a better fit within the binding pocket of the VEGFR2 receptor compared to those with a 4-carbonyl (C=O) group. mdpi.com This suggested that the two types of derivatives might have different mechanisms of action. mdpi.com

SAR data mining using network-like similarity graphs can help identify key structural features that determine the dual binding profile of compounds to multiple targets. nih.gov This approach has been used to support the suitability of the chromone nucleus as a scaffold for dual inhibitors of MAO-B and the A2A adenosine (B11128) receptor. nih.gov Furthermore, chemoinformatics tools can perform automatic SAR analysis to identify core fragments and functional groups within a series of compounds that are crucial for activity. nih.gov Such analyses have been applied to a large set of flavonoids to understand their inhibitory activity against the BACE1 enzyme, a key target in Alzheimer's disease. nih.gov These computational approaches provide valuable insights that complement experimental studies and accelerate the drug discovery process.

Advanced Research Applications and Future Perspectives for 2,8 Diphenyl 4h 1 Benzopyran 4 One

Development as Molecular Probes for Biological Systems

The intrinsic properties of the 2,8-diphenyl-4H-1-benzopyran-4-one scaffold make it an attractive candidate for the development of molecular probes. These probes are essential tools for visualizing and understanding complex biological processes at the molecular level. The chromene core, a key feature of this compound, can be systematically modified to create fluorescent probes that can target specific cellular components or enzymes. For instance, the introduction of specific functional groups can enhance the probe's affinity and selectivity for its biological target.

Researchers are exploring the synthesis of derivatives of this compound that exhibit fluorescence, allowing for real-time imaging of biological events. These probes could be instrumental in studying disease progression, drug-target interactions, and cellular signaling pathways. The ability to track the localization and dynamics of specific biomolecules provides invaluable insights into cellular function and dysfunction.

Utility as a Privileged Scaffold in Rational Drug Design

The concept of a "privileged scaffold" is central to modern drug discovery, referring to a molecular framework that can bind to multiple biological targets with high affinity. The this compound structure is increasingly recognized as such a scaffold. Its rigid, planar core provides a solid foundation for the strategic placement of various substituents, enabling the fine-tuning of its pharmacological properties. This versatility allows for the design of compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

The benzopyran-4-one skeleton has been extensively utilized as a template for creating novel compounds with diverse therapeutic profiles. For example, derivatives of this scaffold have been investigated as potential adenosine (B11128) A1 and A2A receptor antagonists, which are targets for treating cancer and neurological disorders. The ability to systematically modify the phenyl rings and the chromene core allows for the optimization of binding affinity and selectivity for specific receptors or enzymes.

Table 1: Investigated Biological Activities of Benzopyran-4-one Derivatives

| Biological Activity | Target/Mechanism | Reference |

| Anticancer | Kinase Inhibition (e.g., PI3K, Src) | |

| Anti-inflammatory | COX-2 Inhibition | |

| Adenosine Receptor Antagonism | A1 and A2A Receptors | |

| Antimicrobial | Various bacterial and fungal strains | |

| Antiviral | Including anti-HIV activity | |

| Antidiabetic | Various mechanisms | |

| Anticonvulsant | Central nervous system targets | |

| Antitubercular | Mycobacterium tuberculosis |

Exploration of Novel Synthetic Pathways for Enhanced Scalability and Sustainability

The advancement of this compound and its derivatives from laboratory research to clinical applications hinges on the development of efficient and sustainable synthetic methods. Traditional synthetic routes can be lengthy and may involve harsh reagents and conditions. Consequently, a significant area of research is focused on creating novel, scalable, and environmentally friendly synthetic pathways.

Recent efforts have explored multicomponent reactions, which allow for the construction of complex molecules in a single step from simple starting materials. These methods are often more atom-economical and generate less waste compared to traditional multi-step syntheses. The use of greener solvents, such as water, and catalysts like triethylamine (B128534) are also being investigated to improve the sustainability of the synthesis process. Furthermore, techniques like ultrasound-assisted synthesis are being employed to shorten reaction times and improve yields.

Deeper Mechanistic Elucidation of Observed Biological Activities

While numerous studies have demonstrated the promising biological activities of this compound derivatives, a deeper understanding of their mechanisms of action is crucial for their further development. Researchers are employing a variety of techniques to unravel the molecular pathways through which these compounds exert their effects.

For instance, in the context of cancer, studies are focused on identifying the specific kinases that are inhibited by these compounds and understanding how this inhibition leads to apoptosis or cell cycle arrest. Similarly, for their anti-inflammatory effects, research aims to clarify the precise interactions with enzymes like cyclooxygenase-2 (COX-2). This detailed mechanistic knowledge is essential for designing more potent and selective drug candidates with fewer side effects.

Integration of In Silico Screening and Experimental Validation for Lead Optimization

The integration of computational methods, or in silico screening, with traditional experimental validation has become a powerful strategy in drug discovery. This approach allows for the rapid screening of large virtual libraries of compounds to identify those with the highest predicted binding affinity for a specific biological target.

For this compound, in silico docking studies can predict how different derivatives will interact with the active site of a target protein, such as an enzyme or a receptor. This information can guide the synthesis of the most promising candidates, which are then subjected to experimental validation through in vitro and in vivo assays. This iterative cycle of computational design, synthesis, and biological testing accelerates the lead optimization process, saving both time and resources.

Q & A

Q. What are the recommended synthetic routes for preparing 2,8-diphenyl-4H-1-benzopyran-4-one?

- Methodological Answer : Synthesis typically involves cyclocondensation of substituted acetophenones with benzaldehyde derivatives under acidic or basic conditions. For example, optimized protocols for analogous chromones use catalysts like piperidine or acetic acid in ethanol, with reaction temperatures between 80–120°C . Post-synthesis purification often employs column chromatography (silica gel, chloroform/methanol gradients) or recrystallization from ethanol . Yield improvements (~80–95%) are achieved via iterative optimization of stoichiometry and reaction time.

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Purity : Use reverse-phase HPLC with UV detection (λ = 254–280 nm) or LCMS to confirm ≥98% purity .

- Structural Confirmation :

- 1H/13C NMR : Compare chemical shifts with analogous chromones (e.g., δ 6.5–8.5 ppm for aromatic protons) .

- FTIR : Key peaks include C=O stretch (~1640–1660 cm⁻¹) and aromatic C-H bending (~750–850 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) matching theoretical mass (C21H14O2: 298.0994 g/mol).

Q. What are the standard storage conditions for this compound?

- Methodological Answer : Store in amber vials at 4°C under inert gas (N2/Ar) to prevent oxidation. Desiccate with silica gel to avoid hygroscopic degradation . Stability studies for similar compounds show no decomposition for ≥12 months under these conditions .

Advanced Research Questions

Q. How can regioselective functionalization of the chromone core be achieved for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Electrophilic Aromatic Substitution : Use Friedel-Crafts acylation/alkylation with Lewis acids (AlCl3, FeCl3) to modify phenyl groups at positions 2 and 8 .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids introduces diverse substituents while preserving the chromone core .

- Protection/Deprotection : Temporarily block reactive sites (e.g., hydroxyl groups via silylation) to direct substitutions .

Q. How to resolve contradictions in reported biological activity data for chromone derivatives?

- Methodological Answer :

- Assay Standardization : Replicate studies using uniform cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) .

- Solvent Effects : Test activity in multiple solvents (DMSO, ethanol) at concentrations ≤0.1% to exclude vehicle interference .

- Meta-Analysis : Compare IC50 values across studies (e.g., antioxidant activity via DPPH assay vs. ORAC) to identify assay-specific biases .

Q. What advanced spectroscopic techniques are critical for elucidating tautomeric forms of this compound?

- Methodological Answer :

- Dynamic NMR : Monitor temperature-dependent chemical shift changes in DMSO-d6 to detect keto-enol tautomerism .

- X-Ray Crystallography : Resolve crystal structures to confirm dominant tautomeric form and intermolecular interactions (e.g., π-π stacking) .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict stability of tautomers and correlate with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.